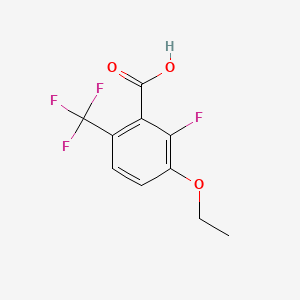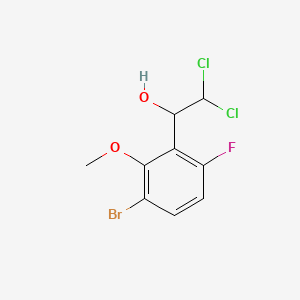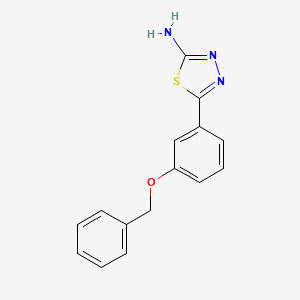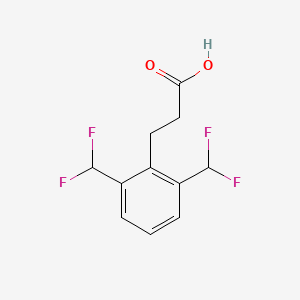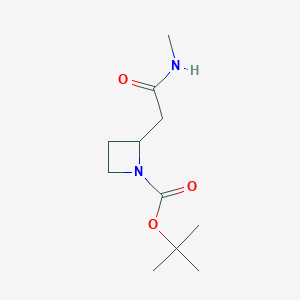![molecular formula C11H10O3 B14777984 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid is a unique organic compound characterized by its tricyclic structure, which includes a cyclopropane ring fused with a chromene ring
Méthodes De Préparation
The synthesis of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid typically involves a series of organic reactions. One common synthetic route includes the cyclopropanation of chromene derivatives using sulfoxonium ylides in the presence of an aminocatalyst . The reaction conditions often require moderate temperatures and specific catalysts to achieve high yields and enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, some derivatives act as agonists of G-protein coupled receptor 40, which plays a role in glucose metabolism and is a potential target for treating type 2 diabetes . The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-fused chromanols: These compounds share a similar tricyclic structure and are also studied for their medicinal properties.
Radulanins: Natural products isolated from liverworts, which have shown biological activity and structural similarities.
Benzo[c]chromene derivatives: These compounds have a fused benzene and chromene ring system and are used in various chemical and biological studies. The uniqueness of this compound lies in its specific fusion of cyclopropane and chromene rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1,1a,2,7b-tetrahydrocyclopropa[c]chromene-1-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)10-7-5-14-8-4-2-1-3-6(8)9(7)10/h1-4,7,9-10H,5H2,(H,12,13) |
Clé InChI |
PFHGDLDIFTYQNA-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C2C(=O)O)C3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
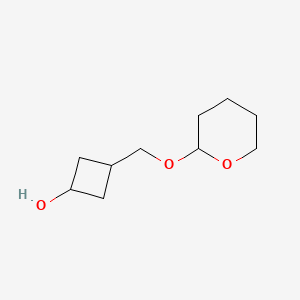
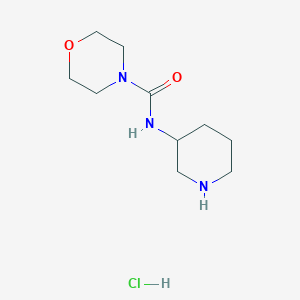
![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
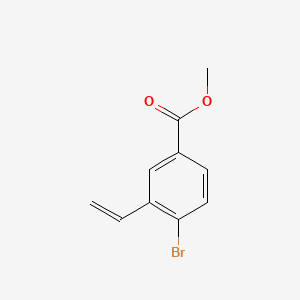
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)

